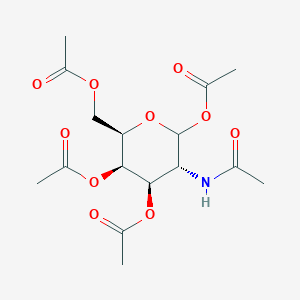
DL-DIHYDROZEATIN
描述
Dihydrozeatin is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in promoting cell division, growth, and development in plants. It is a derivative of zeatin, another well-known cytokinin, and is characterized by the presence of a hydroxyl group on its side chain. Dihydrozeatin is found in various plant species and is involved in regulating numerous physiological processes, including seed germination, root growth, and leaf senescence.
准备方法
Synthetic Routes and Reaction Conditions: Dihydrozeatin can be synthesized through a multi-step chemical process. One common method involves the Michael condensation of methyl methacrylate with nitromethane to produce methyl 2-methyl-4-nitrobutyrate. This intermediate is then reduced to 4-amino-2-methylbutan-1-ol, which subsequently reacts with 6-chloropurine to form dihydrozeatin .
Industrial Production Methods: Industrial production of dihydrozeatin typically involves the extraction and purification from plant tissues where it naturally occurs. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and quantify dihydrozeatin from complex plant extracts.
化学反应分析
Types of Reactions: Dihydrozeatin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly susceptible to oxidation by cytokinin oxidase/dehydrogenase enzymes, which convert it into inactive forms.
Common Reagents and Conditions:
Oxidation: Cytokinin oxidase/dehydrogenase enzymes are commonly used to oxidize dihydrozeatin.
Reduction: Reducing agents such as sodium borohydride can be used to reduce dihydrozeatin derivatives.
Substitution: Halogenated purines can react with dihydrozeatin to form substituted derivatives.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of dihydrozeatin, as well as substituted derivatives that may have different biological activities.
科学研究应用
Dihydrozeatin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and reactivity of cytokinins.
Biology: Dihydrozeatin is employed in plant biology research to investigate its role in cell division, growth regulation, and stress responses.
Medicine: Research is ongoing to explore the potential therapeutic applications of dihydrozeatin and its derivatives in promoting tissue regeneration and wound healing.
Industry: Dihydrozeatin is used in agriculture to enhance crop yield and improve plant resistance to environmental stresses.
作用机制
Dihydrozeatin exerts its effects by binding to specific cytokinin receptors in plant cells. This binding activates a signal transduction pathway that leads to the expression of genes involved in cell division and growth. The primary molecular targets of dihydrozeatin are the cytokinin receptors, which include histidine kinase receptors such as AHK2, AHK3, and AHK4. These receptors initiate a phosphorylation cascade that ultimately results in the activation of cytokinin-responsive genes.
相似化合物的比较
Zeatin: Like dihydrozeatin, zeatin is a naturally occurring cytokinin but differs in the presence of a double bond in its side chain.
Isopentenyladenine: Another cytokinin with a different side chain structure, known for its role in promoting cell division.
Trans-zeatin and Cis-zeatin: Isomers of zeatin that differ in the spatial arrangement of their side chains.
Uniqueness: Dihydrozeatin is unique due to its specific hydroxylated side chain, which imparts distinct biological activities compared to other cytokinins. Its reduced susceptibility to degradation by cytokinin oxidase/dehydrogenase enzymes makes it more stable and potentially more effective in promoting plant growth and development.
属性
IUPAC Name |
2-methyl-4-(7H-purin-6-ylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h5-7,16H,2-4H2,1H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFACTAYGKKOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=NC=NC2=C1NC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933510 | |
| Record name | 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23599-75-9, 14894-18-9 | |
| Record name | (±)-Dihydrozeatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23599-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrozeatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Dihydrozeatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















